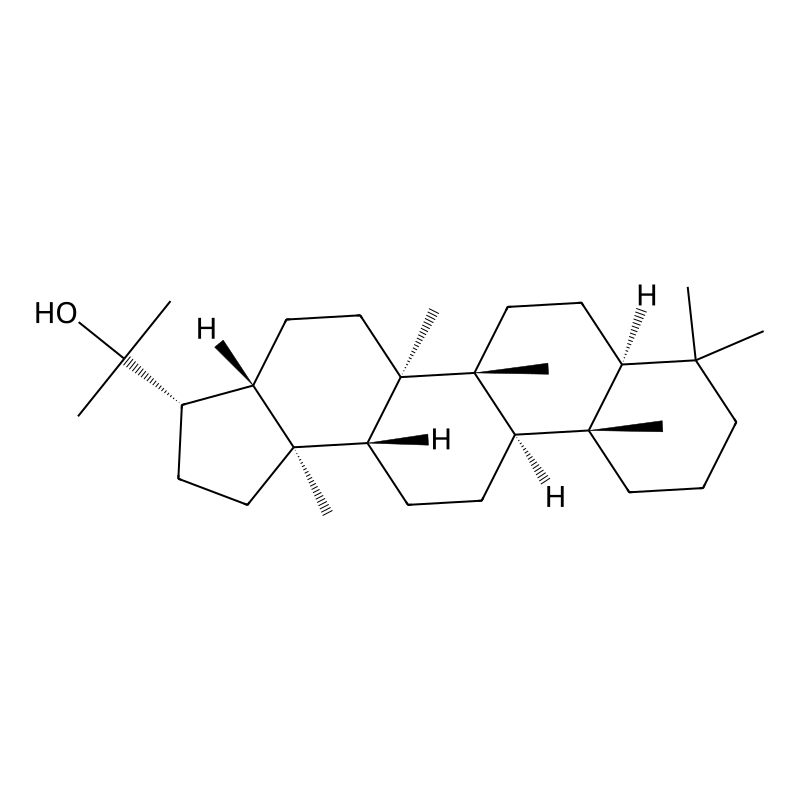1,3,5,7,9,11,13,15-Octacyclohexyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Organosilicon compounds are widely used in material science . For example, Polydimethylsiloxane (PDMS), the principal component of silicones, is used in a variety of applications due to its unique properties .
- They can impart excellent water-repellent properties to processed textiles, non-woven materials, and leather semi-finished products . They also increase their water resistance, strength, wrinkle resistance, abrasion resistance, and other parameters .
- Although carbon–silicon bonds are absent in biology, enzymes have been used to artificially create carbon-silicon bonds in living microbes .
- Silafluofen is an organosilicon compound that functions as a pyrethroid insecticide .
- Several organosilicon compounds have been investigated as pharmaceuticals .
- Organosilicon compounds are used as agricultural and plant control adjuvants commonly used in conjunction with herbicides and fungicides .
- Organosilicon compounds are extensively used in commercial products. Most common are antifoamers, caulks (sealant), adhesives, and coatings made from silicones .
- They are also used in polymers, nanotechnology, bioorganics, and medicinal silicon chemistry .
- Organosilicon compounds are used as silylating agents in organic synthesis . They are used to replace the active hydrogen of a chemical species with a silyl group .
- The replacement of active hydrogens significantly decreases the reactivity of a functional group and dramatically reduces polar interactions such as hydrogen bonding .
Material Science
Medicine
Environmental Science
Industrial Uses
Organic Synthesis
Chemical Reactions
1,3,5,7,9,11,13,15-Octacyclohexyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane is a complex organic compound characterized by its intricate structure comprising multiple cyclohexyl groups and a unique arrangement of oxygen and silicon atoms. This compound belongs to a class of polycyclic compounds and is notable for its extensive network of cyclic and acyclic components.
The molecular formula indicates a high degree of saturation and complexity due to the presence of multiple cycles and functional groups. The compound's name reflects its structural intricacies: it features octacyclohexyl groups (indicating eight cyclohexane rings), dodecaoxa (twelve ether linkages), and octasilapentacyclo (indicating the presence of silicon within pentacyclic structures).
- Dehydrogenation: Removal of hydrogen atoms from cyclohexyl groups could lead to the formation of aromatic compounds.
- Hydrolysis: The ether linkages may undergo hydrolysis under acidic or basic conditions to yield alcohols and silanols.
- Oxidation: The compound may react with oxidizing agents to form various oxidized products.
The synthesis of such a complex compound typically involves multiple steps:
- Formation of Cyclohexyl Groups: This could involve cyclization reactions starting from simpler alkenes or alkynes.
- Introduction of Ether Linkages: This may be achieved through reactions involving alcohols and halides or via direct etherification techniques.
- Silicon Incorporation: Silicon can be introduced through hydrosilylation reactions or by using silanes in the presence of catalysts.
Given the complexity of this compound's synthesis pathway and the potential for various intermediates to form during the process.
The potential applications for 1,3,5,7,9,11,13,15-Octacyclohexyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane may include:
- Material Science: Its unique structure could make it suitable for use in advanced materials or nanotechnology.
- Pharmaceuticals: If biological activity is confirmed through further research.
- Catalysis: The silicon-containing structure might have applications in catalytic processes.
Interaction studies involving this compound would likely focus on its reactivity with various biological molecules or other chemical species:
- Protein Binding Studies: To assess how well it interacts with proteins or enzymes.
- Reactivity with Nucleophiles: Due to its ether linkages which could be susceptible to nucleophilic attack.
These studies would provide insight into the compound's potential as a drug candidate or industrial chemical.
Several compounds share structural similarities with 1,3,5,...octasilapentacyclo[9.5.1...icosane:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Eicosane | C20H42; linear alkane | Simpler structure; fewer functional groups |
| Octadecane | C18H38; linear alkane | Similar carbon count; less complex |
| Cyclododecane | C12H24; cyclic alkane | Fully saturated cyclic structure |
These compounds differ primarily in their structural complexity and functional group content compared to 1,...icosane.








